molecular formula C20H22ClN3O3 B2591540 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049471-38-6

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2591540
CAS RN: 1049471-38-6
M. Wt: 387.86
InChI Key: MYHOJLJDQNLLGZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a potent, selective D4 dopamine receptor ligand .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics . Another compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” are not available, related compounds have been studied. For example, compound 5a was found to inhibit the catalytical activity of PARP1 .


Physical And Chemical Properties Analysis

The compound is a solid and is soluble in DMSO but insoluble in water . Its empirical formula is C20H24ClN3O2 and it has a molecular weight of 373.88 .

Mechanism of Action

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . This means that it binds to this receptor with high affinity, triggering a series of biochemical reactions that lead to the receptor’s activation .

Biochemical Pathways

Upon binding to the D4 dopamine receptor, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide activates a series of biochemical pathways. These pathways involve the release of secondary messengers, which then influence various cellular processes . The exact downstream effects depend on the specific cell type and the overall state of the nervous system.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The activation of the D4 dopamine receptor by N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can lead to various molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . The exact effects depend on the specific context within the brain.

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)24-11-9-23(10-12-24)8-7-22-20(25)15-1-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOJLJDQNLLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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